5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is an intriguing organic heterobicyclic compound. Its chemical structure comprises a benzoxazine ring fused with a pyrazole ring, resulting in a unique and complex arrangement of atoms . This compound exhibits interesting properties due to its aromatic and heterocyclic nature.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. One common method involves the reaction of appropriate starting materials, such as substituted phenols and aldehydes, under specific conditions. For instance, the condensation of 4-methylphenol (p-cresol) with an aldehyde followed by cyclization yields the desired benzoxazine ring .
Industrial Production: While industrial-scale production methods may vary, researchers have explored scalable approaches for synthesizing this compound. These methods often involve efficient catalysts and optimized reaction conditions to achieve high yields.
Chemical Reactions Analysis
5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: May be reduced to yield different derivatives.
Substitution: Reacts with nucleophiles or electrophiles, leading to substitution products.
Ring-opening: The benzoxazine ring can open under specific conditions, providing access to other compounds.
Common reagents include Lewis acids, bases, and transition metal catalysts. The major products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry:: Researchers explore the reactivity of 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine in various synthetic transformations. Its unique structure makes it valuable for designing novel materials and functional polymers.
Biology and Medicine::Drug Discovery: Scientists investigate its potential as a scaffold for drug development due to its heterocyclic nature.
Biological Activity: Studies explore its interactions with enzymes, receptors, and cellular pathways.
Polymer Science: The compound’s reactivity contributes to the design of high-performance polymers.
Adhesives and Coatings: Its aromatic and heterocyclic features make it useful in adhesive formulations.
Mechanism of Action
The exact mechanism by which 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique, we can compare it with other benzoxazines or heterocyclic compounds. Some similar compounds include:
- 2-Methyl-4H-3,1-benzoxazin-4-one
- Other benzoxazines with varying substituents and ring sizes
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-ethyl-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H20N2O/c1-3-19-21-17(15-6-4-5-7-18(15)22-19)12-16(20-21)14-10-8-13(2)9-11-14/h4-11,17,19H,3,12H2,1-2H3 |
InChI Key |
FEMJGTMMAAGHIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N2C(CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4O1 |
Origin of Product |
United States |
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